Methyl 4-[(5-bromopentyl)thio]benzoate
Overview
Description
Methyl 4-[(5-bromopentyl)thio]benzoate, also known as MBPT, is an organic compound with a molecular formula of C11H14BrO2S. It is a colorless solid that has a melting point of approximately 150°C and is soluble in ethanol. MBPT is a derivative of benzoic acid and is used in a variety of scientific fields, including organic synthesis, drug discovery, and biochemistry.
Scientific Research Applications
Synthesis and Chemical Properties
Methyl 4-[(5-bromopentyl)thio]benzoate has been utilized in various synthetic procedures in organic chemistry. For instance, its role in the synthesis of novel compounds was demonstrated in studies like the synthesis of methyl 4-(5-formyl-2-methoxyphenoxy)benzoate, which is a critical intermediate in the total synthesis of bisbibenzyls, natural products with diverse biological activities (Lou Hong-xiang, 2012). Additionally, it has been involved in the preparation of new 4′-thio-L-lyxo pyrimidine nucleoside analogues, showcasing its application in nucleoside analog synthesis (J. Wirsching et al., 2001).
Application in Medicinal Chemistry
Methyl 4-[(5-bromopentyl)thio]benzoate has been part of research in medicinal chemistry. It has been used in the synthesis of specific compounds with potential pharmacological applications. For example, its derivative was used in the synthesis of 4-cyanophenyl 2-deoxy-1,5-dithio-β-d-threo-pentopyranoside, which demonstrated significant oral antithrombotic activity in rats (E. Bozo et al., 1997).
Role in Bioorganic Chemistry
In the field of bioorganic chemistry, methyl 4-[(5-bromopentyl)thio]benzoate has contributed to the synthesis of complex bioorganic molecules. A notable example is its use in constructing immunogens related to the synthetic tetrasaccharide side chain of the Bacillus anthracis exosporium (R. Saksena et al., 2007).
Agricultural Applications
In agriculture, derivatives of methyl 4-[(5-bromopentyl)thio]benzoate have been studied for their anti-juvenile hormone activity, which could be significant for pest control in crops. A study on ethyl 4-[2-(6-methyl-3-pyridyloxy)alkyloxy]benzoates, a related compound, demonstrated its effectiveness in inducing precocious metamorphosis in silkworm larvae (N. Fujita et al., 2005).
Safety And Hazards
properties
IUPAC Name |
methyl 4-(5-bromopentylsulfanyl)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrO2S/c1-16-13(15)11-5-7-12(8-6-11)17-10-4-2-3-9-14/h5-8H,2-4,9-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRENCCDZPOFGDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)SCCCCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-[(5-bromopentyl)thio]benzoate |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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